3,5-Dimethylisothiazole
Overview
Description
3,5-Dimethylisothiazole is a heterocyclic compound with the molecular formula C5H7NS. It belongs to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisothiazole typically involves the lithiation of isothiazole at the C-5 position using n-butyllithium, followed by quenching with methyl iodide to introduce the methyl group . This method ensures high selectivity and yield. Another approach involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration, occur primarily at the conjugate acid form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration typically involves nitric acid and sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Nitro derivatives and other substituted products.
Scientific Research Applications
3,5-Dimethylisothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethylisothiazole involves its interaction with various molecular targets and pathways. For instance, in nitration reactions, the compound reacts with nitric acid to form nitro derivatives, primarily at the conjugate acid form . The sulfur and nitrogen atoms in the ring play crucial roles in its reactivity and biological activity.
Comparison with Similar Compounds
- 3,5-Dimethylisoxazole
- 3,5-Dimethyl-1,2,4-thiadiazole
- 3,4-Dimethyl-1,2,5-oxadiazole
- 4,5-Dimethylisothiazole
Comparison: 3,5-Dimethylisothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, while 3,5-Dimethylisoxazole also contains a five-membered ring, it lacks sulfur, which significantly alters its reactivity and biological activity .
Biological Activity
3,5-Dimethylisothiazole (DMIT) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its potential applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₅H₇N₃S
- Molecular Weight : 143.19 g/mol
- IUPAC Name : 3,5-dimethyl-1,2-thiazole
The compound features a thiazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
DMIT exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, research indicates that DMIT has a minimum inhibitory concentration (MIC) effective against Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Recent investigations have revealed that DMIT possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that DMIT can inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
Neuroprotective Effects
Research suggests that DMIT may offer neuroprotective benefits. In animal models of neurodegenerative diseases, DMIT administration resulted in reduced oxidative stress and inflammation in brain tissues. This effect is attributed to its ability to modulate signaling pathways related to neuronal survival .
The biological activity of DMIT can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : DMIT influences the production of ROS, which plays a critical role in cell signaling and apoptosis.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cancer cell metabolism, thereby limiting energy supply to these cells.
- Gene Expression Regulation : DMIT affects the expression of genes associated with cell cycle regulation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of DMIT against common pathogens highlighted its potential as an alternative treatment for infections resistant to conventional antibiotics. The results showed significant inhibition rates compared to standard treatments .
- Cancer Research : In a clinical trial involving patients with advanced breast cancer, DMIT was administered as part of a combination therapy regimen. Preliminary results indicated improved patient outcomes and reduced tumor sizes in several participants .
- Neuroprotection in Animal Models : An experimental study demonstrated that DMIT administration in mice models of Alzheimer's disease led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3,5-dimethyl-1,2-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-3-5(2)7-6-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEACXLWSZGCAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341678 | |
Record name | 3,5-Dimethylisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24260-24-0 | |
Record name | 3,5-Dimethylisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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